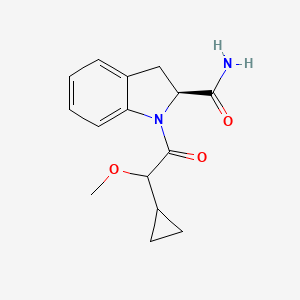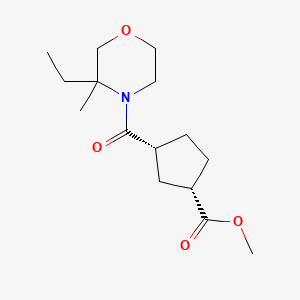![molecular formula C18H23ClFN3O2 B7337965 4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide](/img/structure/B7337965.png)
4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperazine derivatives. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, particularly in the treatment of addiction, epilepsy, and pain.
作用机制
The mechanism of action of 4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide is based on its ability to inhibit the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, this compound leads to an increase in the levels of GABA in the brain, which in turn leads to an increase in the inhibitory tone of the brain. This increased inhibitory tone is thought to be responsible for the therapeutic effects of this compound in addiction, epilepsy, and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to increase the levels of GABA in the brain. GABA is the major inhibitory neurotransmitter in the brain, and its increased activity leads to a decrease in the excitability of neurons. This decreased excitability is responsible for the therapeutic effects of this compound in addiction, epilepsy, and pain. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with a long half-life and good brain penetration, which makes it an attractive candidate for therapeutic use.
实验室实验的优点和局限性
The advantages of using 4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide in lab experiments are related to its specificity and potency in inhibiting GABA-AT. This allows for a precise manipulation of the levels of GABA in the brain, which can be useful in studying the effects of GABA on various neurological processes. Additionally, this compound has been shown to be well-tolerated in animal models, with no significant side effects reported.
The limitations of using this compound in lab experiments are related to its specificity for GABA-AT. This limits its potential use in studying the effects of other neurotransmitters or enzymes in the brain. Additionally, the long half-life of this compound can make it difficult to study the acute effects of GABA on various neurological processes.
未来方向
There are several future directions for the study of 4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide. One potential direction is the development of more potent and selective inhibitors of GABA-AT, which could lead to more effective treatments for addiction, epilepsy, and pain. Another direction is the study of the effects of this compound on other neurological processes, such as learning and memory. Additionally, the development of new animal models of addiction, epilepsy, and pain could lead to a better understanding of the therapeutic potential of this compound in these disorders.
合成方法
4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide can be synthesized by reacting 3-chlorobenzoyl chloride with N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine addiction. This compound has also been studied for its potential use in the treatment of epilepsy, as it enhances the activity of the enzyme GABA transaminase, which leads to an increase in the levels of the inhibitory neurotransmitter GABA in the brain. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
属性
IUPAC Name |
4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClFN3O2/c19-14-5-3-4-13(12-14)17(24)22-8-10-23(11-9-22)18(25)21-16-7-2-1-6-15(16)20/h3-5,12,15-16H,1-2,6-11H2,(H,21,25)/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBXJTWRXLUAL-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7337885.png)
![[(2S)-4-(3,6-dimethylpyrazin-2-yl)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7337893.png)
![methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate](/img/structure/B7337900.png)


![(1R,2R)-2-[(6-ethyl-2-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7337926.png)
![5,6-dimethyl-3-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7337935.png)

![5-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methylamino]pyridine-2-carbonitrile](/img/structure/B7337950.png)
![6-methyl-2-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B7337952.png)

![(2R)-1-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7337972.png)
![(2R)-2-methoxy-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7337981.png)
![2-acetyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7337992.png)
